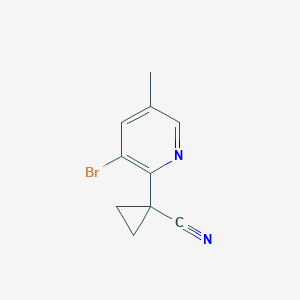![molecular formula C8H11N B12936861 6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
6-Ethynyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with azaspiro compounds. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted azaspiro compounds, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
6-Ethynyl-2-azaspiro[3.3]heptane has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 6-Ethynyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the ethynyl group.
2-Azaspiro[3.3]heptane: Lacks the ethynyl group, providing a simpler structure
Uniqueness
6-Ethynyl-2-azaspiro[3.3]heptane is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The spirocyclic framework also contributes to its stability and versatility in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
6-ethynyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2 |
Clé InChI |
MSXFBTCQSLYCNW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


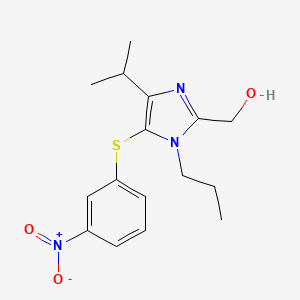
![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)
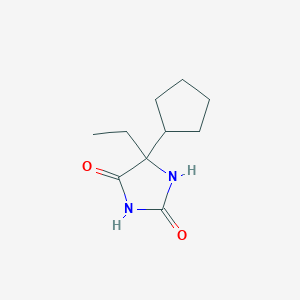
![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
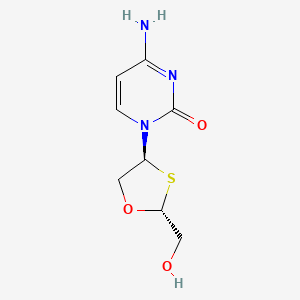
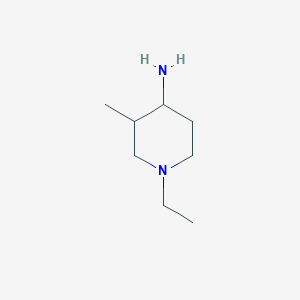
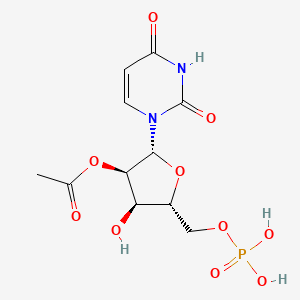
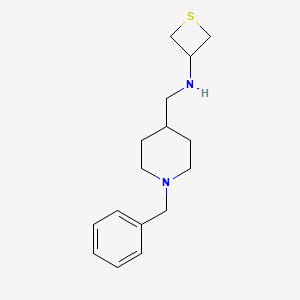
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
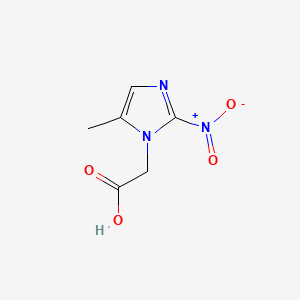
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
